An In-depth Technical Guide to 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole: Synthesis, Properties, and Emerging Applications
An In-depth Technical Guide to 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole, a fascinating heterocyclic compound that stands at the intersection of coordination chemistry, materials science, and medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind its synthesis, explores its nuanced chemical behaviors, and critically assesses its potential in various high-impact applications. While this molecule holds considerable promise, this guide will also transparently address the current gaps in experimental data, thereby highlighting fertile ground for future research endeavors.
Core Molecular Attributes of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole, often abbreviated as Me₂biim, is a bidentate N-donor ligand. Its structure consists of two imidazole rings linked at the 2-position, with methyl groups substituting the hydrogen atoms on the nitrogen at the 1-position of each ring. This methylation has profound implications for its chemical and physical properties compared to its parent compound, 2,2'-biimidazole (H₂biim).
dot graph "1_1_Dimethyl_1H_1H_2_2_biimidazole" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Chemical structure of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole.
The key structural feature is the presence of two nitrogen atoms in each imidazole ring, one pyrrole-type (N1) and one pyridine-type (N3). The methylation at the N1 positions prevents hydrogen bonding and deprotonation at these sites, which in turn influences its solubility and coordination behavior. The two imidazole rings are not coplanar, with a dihedral angle that can vary depending on the solid-state packing or coordination environment.
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-2-(1-methylimidazol-2-yl)imidazole | PubChem[1] |
| CAS Number | 37570-94-8 | PubChem[1] |
| Molecular Formula | C₈H₁₀N₄ | PubChem[1] |
| Molecular Weight | 162.19 g/mol | PubChem[1] |
| Canonical SMILES | CN1C=CN=C1C2=NC=CN2C | PubChem[1] |
| InChIKey | KMRPQHUALQQSPI-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Characterization: The identity and purity of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Solvent | Chemical Shifts (δ, ppm) | Source |
| ¹H NMR | CDCl₃ | 4.00 (s, 6H, -CH₃), 6.92 (d, J = 1.1 Hz, 2H, imidazole-H), 7.08 (d, J = 1.1 Hz, 2H, imidazole-H) | [2] |
| ¹³C NMR | CDCl₃ | 35.3 (-CH₃), 122.6 (imidazole-C), 127.8 (imidazole-C), 138.6 (imidazole-C) | [2][3] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole is typically achieved through a two-step process: the synthesis of the 2,2'-biimidazole core followed by N-methylation.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Synthetic workflow for 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole.
Step 1: Synthesis of 2,2'-Biimidazole (H₂biim) [1]
This synthesis is a well-established procedure involving the condensation of glyoxal with ammonia (generated in situ from ammonium acetate).
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Rationale: This is a classic multicomponent reaction where glyoxal provides the two-carbon backbone for each imidazole ring, and ammonium acetate serves as the source of all four nitrogen atoms and the necessary basic conditions.
Protocol:
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In a suitable reaction vessel, a mixture of ammonium acetate and water is prepared.
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An aqueous solution of glyoxal (typically 40%) is added dropwise to the ammonium acetate solution with vigorous stirring at a controlled temperature (e.g., 40-60 °C).
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After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for complete precipitation of the product.
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The crude 2,2'-biimidazole is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone) to remove impurities, and dried.
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Further purification can be achieved by recrystallization from a high-boiling point solvent like ethylene glycol.
Step 2: Synthesis of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole [1][2]
This step involves the deprotonation of the N-H groups of 2,2'-biimidazole followed by alkylation with a methylating agent.
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Rationale: The N-H protons of the imidazole rings are acidic and can be removed by a suitable base. The resulting biimidazolate anion is a potent nucleophile that readily reacts with an electrophile like methyl iodide. The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.
Protocol:
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To a flask containing 2,2'-biimidazole (1 equivalent) dissolved in anhydrous dimethylformamide (DMF), a strong base such as sodium hydride (NaH) or an aqueous solution of a strong base like sodium hydroxide (NaOH) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred at room temperature until the deprotonation is complete (cessation of gas evolution if NaH is used).
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Methyl iodide (CH₃I, >2 equivalents) is then added dropwise to the reaction mixture.
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The reaction is stirred overnight at room temperature.
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The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., chloroform or ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole as an off-white solid. A typical reported yield is around 80%.[2]
Coordination Chemistry: A Versatile Ligand
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole functions as a strong σ-donating, bidentate chelating ligand, coordinating to metal centers through the pyridine-type nitrogen atoms (N3 and N3'). The methylation at the N1 positions offers several advantages over the parent H₂biim ligand:
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Enhanced Solubility: The methyl groups improve the solubility of both the free ligand and its metal complexes in organic solvents.
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Electronic Tuning: The electron-donating nature of the methyl groups increases the electron density on the imidazole rings, making the ligand a stronger σ-donor. This can be used to tune the electronic properties, and consequently the photophysical and electrochemical properties, of the resulting metal complexes.
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Blocking of Deprotonation: The absence of acidic N-H protons prevents deprotonation and the formation of anionic bridging ligands, leading to more predictable and stable mononuclear complexes.
dot graph Coordination_Mode { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Chelating coordination mode of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole to a metal center (M).
This ligand has been successfully incorporated into various transition metal complexes, notably with Ru(II), Os(II), and Cr(III), leading to compounds with interesting photophysical properties.[1][4] For instance, ruthenium(II) complexes bearing this ligand have been investigated for their luminescence and electrochemical properties.
Potential Applications
Materials Science
The ability of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole to form stable, luminescent complexes with heavy metal ions like iridium(III) and ruthenium(II) makes it a promising candidate for applications in organic light-emitting diodes (OLEDs). The electronic tuning afforded by the methyl groups can be exploited to modify the emission color and efficiency of these phosphorescent materials.
Drug Development: A Frontier for Investigation
While the direct biological activity of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole has not been extensively reported, the broader class of imidazole and biimidazole derivatives is rich in biological activities, including:
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Anticancer Activity: Various substituted benzimidazole and biimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3] Ruthenium complexes of biimidazole derivatives have also shown promising anticancer activity.
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Antimicrobial and Antifungal Activity: The imidazole core is a well-known pharmacophore present in many antifungal drugs. N-alkylation of imidazoles has been shown to influence their antimicrobial properties.[5]
The lack of specific biological data for 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole represents a significant opportunity for research. Its potential as a ligand to deliver metal ions to biological targets, or as a standalone bioactive molecule, warrants thorough investigation.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Health Hazards: The parent compound, 2,2'-biimidazole, is classified as causing skin irritation and serious eye irritation.[7] It is prudent to assume that the methylated derivative may have similar or other toxic properties. Avoid inhalation of dust, and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6]
It is imperative to conduct a thorough risk assessment before handling this compound.
Future Research Directions
This technical guide highlights several areas where further research is needed to fully elucidate the potential of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole:
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Physicochemical Characterization: Experimental determination of its thermal stability (TGA/DSC), pKa, and solubility in a range of common laboratory solvents is crucial for its practical application.
-
Biological Evaluation: A systematic in vitro and in vivo evaluation of its anticancer, antimicrobial, and antifungal activities is highly warranted.
-
Toxicological Studies: Comprehensive toxicological assessment is necessary to establish a detailed safety profile.
-
Coordination Chemistry: Exploration of its coordination with a wider range of transition metals and lanthanides could lead to new materials with novel magnetic, optical, or catalytic properties.
References
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PubChem. 2,2'-Biimidazole. [Link]
-
Journal of the Chemical Society, Dalton Transactions. Biimidazole complexes of ML22+ [M = Ru or Os, L = 2-(phenylazo)pyridine]. Synthesis, structure and redox properties of mono- and di-nuclear complexes. [Link]
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Taming 2,2′-biimidazole ligands in trivalent chromium complexes. PMC - PubMed Central. [Link]
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Synthesis of 2,2′-Biimidazolium-Based Ionic Liquids: Use as a New Reaction Medium and Ligand for Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
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Rigid Biimidazole Ancillary Ligands as an Avenue to Bright Deep Blue Cationic Iridium (III) Complexes - The Royal Society of Chemistry. [Link]
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PubChem. 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole. [Link]
- Kiruthika and Dharmalingam, IJPSR, 2017; Vol. 8(3): 1485-1491.
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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- 3. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - PMC [pmc.ncbi.nlm.nih.gov]
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